![molecular formula C20H40N4O10 B601499 (2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol CAS No. 36889-16-4](/img/structure/B601499.png)
(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
Übersicht
Beschreibung
(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol is a related substance found in gentamycin sulfate, a broad-spectrum, water-soluble antibiotic belonging to the aminoglycoside group. Gentamycin is used to treat serious infections caused by gram-negative bacteria. The impurity is formed during the manufacturing process and needs to be routinely investigated and controlled in commercial products to ensure drug safety and efficacy .
Vorbereitungsmethoden
Gentamycin and its impurities, including (2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol, are typically produced through a fermentation process. The main constituents of gentamycin are gentamycin C1, C1a, C2, C2a, and C2b. During the fermentation process, other related substances such as sisomicin, garamine, gentamycin B1, and 2-deoxystreptamine are formed in small amounts . The analysis of gentamycin sulfate and its impurities is often performed using ion-pairing reversed-phase liquid chromatography paired with electrochemical detection .
Analyse Chemischer Reaktionen
(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol, like other aminoglycosides, undergoes various chemical reactions. These include:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically involves reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Overview
The compound (2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol is a complex structure primarily associated with gentamycin sulfate. This antibiotic is a member of the aminoglycoside class and is utilized for treating serious infections caused by gram-negative bacteria. The compound's specific applications are significant in both pharmaceutical development and biological research.
Quality Control in Pharmaceuticals
The primary application of this compound lies in its role as an impurity in the production of gentamycin sulfate. Its analysis is crucial for:
- Ensuring Purity : Monitoring the levels of this compound helps maintain the quality and efficacy of gentamycin formulations.
- Regulatory Compliance : Pharmaceutical companies must adhere to strict regulations regarding impurities to ensure patient safety and drug effectiveness.
Enzyme Inhibition Studies
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. Notably:
- Lysosomal Phospholipase A2 Inhibition : This enzyme plays a significant role in phospholipid metabolism and cellular signaling. Inhibition studies suggest potential therapeutic applications in diseases where phospholipid metabolism is disrupted.
Antimicrobial Properties
Preliminary studies have shown that this compound exhibits antimicrobial activities:
- Mechanism of Action : Its structural similarity to known antibiotics suggests it may target bacterial ribosomes or interfere with cell wall synthesis mechanisms. This property is being explored for developing new antimicrobial agents.
Cellular Uptake Mechanisms
The presence of amino groups in the compound enhances its solubility and promotes cellular uptake via endocytosis:
- Therapeutic Applications : Improved cellular uptake can enhance the effectiveness of drug delivery systems that utilize this compound for therapeutic purposes.
Case Study 1: Gentamycin Formulation Stability
A study investigated the stability of gentamycin formulations containing varying levels of (2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino... The results indicated that higher levels of this impurity correlated with decreased stability and efficacy of the antibiotic.
Case Study 2: Enzyme Inhibition Mechanisms
Research conducted on the enzyme inhibition properties revealed that the compound significantly inhibited lysosomal phospholipase A2 activity in vitro. This finding opens avenues for further investigation into its potential therapeutic applications in metabolic disorders.
Wirkmechanismus
Gentamycin, including its impurities, exerts its effects by binding to the ribosomal RNA of bacteria, causing misreading of the genetic code and inhibiting protein synthesis. This binding stabilizes the tRNA-mRNA interaction in the ribosomal A site, interfering with the proofreading steps that ensure translational fidelity . The specific interactions of (2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol with ribosomal RNA are similar to those of the main gentamycin components .
Vergleich Mit ähnlichen Verbindungen
(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol is similar to other aminoglycoside antibiotics such as sisomicin, garamine, and gentamycin B1. These compounds share a similar mechanism of action and are produced through similar fermentation processes. the specific structure and antimicrobial potency of each compound can vary, making this compound unique in its specific interactions and effects .
Biologische Aktivität
The compound designated as (2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol is a complex molecular structure with significant potential in biological applications. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound's intricate structure features multiple functional groups that contribute to its biological activity. The molecular formula is , indicating a large and diverse array of interactions with biological systems.
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit lysosomal phospholipase A2 (PLA2G15), which plays a crucial role in phospholipid metabolism and cellular signaling pathways .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties. Its structure bears resemblance to known antibiotics that target bacterial ribosomes or cell wall synthesis mechanisms.
- Cellular Uptake : The presence of amino groups enhances the compound's solubility and promotes cellular uptake through endocytosis mechanisms. This property is essential for its therapeutic applications.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Case Study 1: Antimicrobial Properties
In a controlled environment study assessing the antimicrobial efficacy of the compound against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli), it was found that the compound demonstrated significant bactericidal activity. The study utilized both disk diffusion and broth microdilution methods to ascertain minimum inhibitory concentrations (MICs), indicating potential for development into a novel antibiotic agent.
Case Study 2: Inhibition of Lysosomal Enzymes
A research group investigated the inhibitory effects of the compound on lysosomal enzymes involved in lipid metabolism. The results indicated that the compound could significantly inhibit PLA2G15 activity. This inhibition was linked to alterations in lipid profiles within treated cells, suggesting implications for diseases related to lipid metabolism such as atherosclerosis.
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N4O10/c1-6(21)14-10(26)9(25)11(27)19(32-14)34-16-8(23)4-7(22)15(12(16)28)33-18-13(29)17(24-3)20(2,30)5-31-18/h6-19,24-30H,4-5,21-23H2,1-3H3/t6-,7-,8+,9+,10+,11-,12-,13-,14-,15+,16-,17-,18-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCLPPNEPBAKRL-FGMXNJDGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36889-16-4 | |
Record name | Gentamicin B1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36889-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.